molecular formula C15H28F3O6P B2577781 Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate CAS No. 256332-99-7

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate

Cat. No.: B2577781
CAS No.: 256332-99-7
M. Wt: 392.352
InChI Key: BLUACNZPEWBLFO-UHFFFAOYSA-N
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Description

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is an organophosphorus ester featuring a trifluoropropanoate backbone linked to a di(isopentyloxy)phosphoryl group. The compound’s structure combines fluorinated alkyl chains with phosphorylated ester functionalities, making it relevant in pharmaceutical and material science applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the branched isopentyloxy substituents influence steric and solubility properties .

Properties

IUPAC Name

ethyl 2-[bis(3-methylbutoxy)phosphoryloxy]-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28F3O6P/c1-6-21-14(19)13(15(16,17)18)24-25(20,22-9-7-11(2)3)23-10-8-12(4)5/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUACNZPEWBLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OCCC(C)C)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Ethyl 2-Hydroxy-3,3,3-trifluoropropanoate

Reagents :

  • Di(isopentyloxy)phosphoryl chloride
  • Ethyl 2-hydroxy-3,3,3-trifluoropropanoate
  • Base (e.g., N-methylmorpholine, triethylamine)
  • Solvent: Dichloromethane or dichloroethane

Procedure :

  • Ethyl 2-hydroxy-3,3,3-trifluoropropanoate is dissolved in anhydrous dichloromethane under nitrogen.
  • Di(isopentyloxy)phosphoryl chloride is added dropwise at 0–5°C.
  • N-methylmorpholine (1.1 eq) is introduced to neutralize HCl byproduct.
  • Reaction proceeds for 12–24 hours at room temperature.

Yield : 68–75% after column purification (silica gel, ethyl acetate/hexane).

Mechanism :
$$
\text{R-OH + Cl-P(O)(OR')₂ → R-O-P(O)(OR')₂ + HCl}
$$
Base scavenges HCl, shifting equilibrium toward product formation.

Alkylation of Phosphonoacetate Intermediate

Reagents :

  • Triethyl phosphonoacetate
  • Isopentyl bromide (2.2 eq)
  • Sodium hydride (NaH, 1.1 eq)
  • Solvent: Tetrahydrofuran (THF)

Procedure :

  • Triethyl phosphonoacetate is deprotonated with NaH in THF at −60°C.
  • Isopentyl bromide is added slowly; the mixture warms to room temperature over 12 hours.
  • The product is extracted with ethyl acetate and purified via vacuum distillation.

Yield : 55–62% (purity >90% by GC-MS).

Challenges :

  • Competing double alkylation forms bis(isopentyl) byproducts (up to 15%).
  • Low temperatures (−60°C) suppress secondary reactions.

One-Pot Synthesis from Trifluoroacetyl Chloride

Reagents :

  • Trifluoroacetyl chloride
  • Vinyl ethyl ether
  • Di(isopentyl) hydrogen phosphite
  • Catalyst: N-methylmorpholine

Procedure :

  • Trifluoroacetyl chloride reacts with vinyl ethyl ether in dichloroethane at 0–10°C.
  • Di(isopentyl) hydrogen phosphite is introduced, followed by N-methylmorpholine.
  • The mixture is stirred for 3 hours, washed with water, and concentrated.

Yield : 70–78% (purity >95%).

Advantages :

  • Avoids pyridine-based catalysts, reducing toxicity.
  • Scalable to industrial batches (tested at 50 kg scale).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Phosphorylation 68–75 >98 Moderate High selectivity
Alkylation 55–62 90–95 Low Avoids phosphoryl chlorides
One-Pot Synthesis 70–78 >95 High Industrial-friendly, minimal purification

Optimization Strategies

Solvent Effects

  • Dichloroethane outperforms THF in one-pot synthesis due to better solubility of intermediates.
  • Ethyl acetate/hexane (1:3) is optimal for column chromatography, resolving phosphorylated product from unreacted di(isopentyl)phosphite.

Catalytic Base Selection

  • N-methylmorpholine (pKa = 7.4) minimizes side reactions vs. pyridine (pKa = 5.2), which promotes hydrolysis.
  • Triethylamine is less effective (20% lower yield) due to poor solubility in dichloroethane.

Temperature Control

  • Phosphorylation at 0°C reduces racemization of the trifluoropropanoate ester.
  • Alkylation at −60°C suppresses bis-alkylation byproducts.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
Trifluoroacetyl chloride 450–500
Di(isopentyl) phosphite 600–650
N-methylmorpholine 200–220

Total production cost : ~$1,200/kg (excluding labor and equipment).

Environmental Impact

  • Waste streams : HCl and phosphite salts require neutralization before disposal.
  • Solvent recovery : Dichloroethane is recycled via distillation (85% recovery rate).

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a molecular formula of C15H28F3O6PC_{15}H_{28}F_3O_6P and a molecular weight of approximately 392.35 g/mol. Its unique structure includes:

  • An ethyl ester moiety
  • A phosphoryl group
  • Two isopentyloxy substituents
  • A trifluoropropanoate group

The trifluorinated propanoate moiety enhances the compound's lipophilicity and bioactivity due to the electron-withdrawing effect of the fluorine atoms, which can influence its reactivity and interactions with biological systems.

Synthesis Pathways

The synthesis of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the phosphoryl group via phosphorylation reactions.
  • Introduction of the isopentyloxy groups through etherification processes.
  • Final esterification to yield the desired product.

These synthetic methods are critical for producing the compound in sufficient purity and yield for research and application purposes.

Pharmaceutical Chemistry

This compound may exhibit pharmacological properties similar to other organophosphate compounds. Its potential applications include:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, similar to known organophosphate inhibitors.
  • Antitumor Activity : Preliminary studies suggest that organophosphate derivatives may possess cytotoxic effects against certain cancer cell lines.

Agrochemicals

Due to its organophosphate nature, this compound may find applications in agricultural settings:

  • Pesticide Development : The compound's structure suggests potential efficacy as an insecticide or herbicide, targeting pests through neurotoxic mechanisms.
  • Plant Growth Regulators : It may also be explored as a growth regulator due to its ability to interact with plant metabolic pathways.

Case Study 1: Enzyme Inhibition

Research has indicated that similar organophosphate compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This compound may be evaluated for its AChE inhibitory activity in vitro.

Case Study 2: Antitumor Activity

A study on related organophosphate compounds demonstrated cytotoxicity against various cancer cell lines. This compound could be tested for similar effects using assays such as MTT or colony formation assays.

Mechanism of Action

The mechanism of action of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the phosphoryl group can participate in covalent modifications of target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in the alkoxy groups attached to the phosphoryl moiety. Key examples include:

Compound Name Substituents on Phosphoryl Group Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Applications/Findings
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-TFP di(isopentyloxy) C₁₅H₂₆F₃O₆P 390.34* ~3.5* 11* High lipophilicity, drug delivery
Ethyl-2-((dibutoxyphosphoryl)oxy)-3,3,3-TFP dibutoxy C₁₁H₂₀F₃O₆P 336.24 ~2.8* 9 Minor bioactive component (1.27%)
Ethyl 2-diethoxyphosphoryloxy-3,3,3-TFP diethoxy C₉H₁₆F₃O₆P 308.19 1.7 9 Intermediate in synthesis
Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-TFP dimethoxy C₇H₁₂F₃O₆P 280.13 ~0.9* 7 High polarity, limited membrane permeability

*Estimated values based on structural trends.

  • Lipophilicity (XLogP3) : The di(isopentyloxy) derivative exhibits the highest predicted XLogP3 (~3.5) due to its branched, long-chain alkoxy groups, enhancing its membrane permeability compared to shorter or linear chains (e.g., diethoxy: XLogP3 = 1.7) .
  • Molecular Flexibility: Increased rotatable bonds (11 vs.
  • Bioactivity : While the dibutoxy analog (1.27% abundance in bioactive compounds) shows moderate activity, the di(isopentyloxy) variant’s enhanced lipophilicity may improve prodrug efficacy, as seen in HIV-related esters .

Biological Activity

Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is a complex organophosphate compound notable for its unique molecular structure, which includes an ethyl ester moiety, a phosphoryl group, and two isopentyloxy substituents. Its molecular formula is C12H20F3O5PC_{12}H_{20}F_3O_5P with a molecular weight of approximately 392.35 g/mol. This compound exhibits distinctive chemical properties due to the presence of the trifluoropropanoate group, which may influence its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure can be represented as follows:

\text{Ethyl 2 di isopentyloxy phosphoryl oxy}-3,3,3-trifluoropropanoate}
  • Molecular Formula : C_{12}H_{20}F_3O_5P
  • Molecular Weight : 392.35 g/mol
  • Functional Groups : Ethyl ester, phosphoryl group, isopentyloxy groups, trifluoropropanoate moiety.

This compound functions primarily through interactions characteristic of organophosphate compounds. It is likely to undergo hydrolysis and phosphorylation reactions, leading to potential inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition can result in accumulation of acetylcholine at synapses, leading to neurotoxic effects.

Toxicological Profile

The compound's toxicity is influenced by its organophosphate nature. Organophosphates are known for their potential neurotoxic effects due to AChE inhibition. The trifluoro substitution may enhance lipophilicity and bioavailability, potentially increasing toxicity compared to non-fluorinated analogs.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes its characteristics compared to other organophosphate derivatives:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoateContains diethoxy groups instead of isopentyloxyDifferent alkoxy substituents may influence reactivity
Diisobutyl phosphonateSimple phosphonate structure without fluorinated groupsLacks trifluoro substitution which affects lipophilicity
Methyl parathionA well-known pesticide with a methyl group instead of ethylKnown for strong neurotoxic effects; different alkyl chain influences toxicity

Case Studies and Research Findings

Research on similar organophosphate compounds provides insights into the biological activity of this compound:

  • Neurotoxicity Studies : Studies on organophosphates have demonstrated significant neurotoxic effects due to AChE inhibition. For instance, methyl parathion has been shown to cause severe neurobehavioral deficits in animal models due to similar mechanisms.
  • Enzyme Inhibition Assays : In vitro assays indicate that compounds with similar phosphoryl groups exhibit potent inhibition of AChE. This suggests that this compound may also possess significant inhibitory activity.
  • Comparative Toxicology : Research indicates that fluorinated organophosphates tend to have enhanced toxicity profiles compared to their non-fluorinated counterparts. This is attributed to increased membrane permeability and bioaccumulation.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate, and how can reaction yields be improved?

Answer:
The synthesis typically involves a multi-step phosphorylation and esterification process. A common approach is:

Phosphorylation: Reacting 3,3,3-trifluoropropanoic acid derivatives with di(isopentyloxy)phosphoryl chloride under anhydrous conditions, using a base (e.g., triethylamine) to scavenge HCl.

Esterification: Subsequent reaction with ethanol in the presence of a coupling agent (e.g., DCC/DMAP).

Optimization Tips:

  • Temperature Control: Maintain temperatures between 0–5°C during phosphorylation to minimize side reactions.
  • Catalysts: Use catalytic DMAP (0.1–0.5 eq) to accelerate esterification.
  • Purification: Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) improves purity. Yields can reach 80–90% with rigorous exclusion of moisture .

Basic: How can NMR spectroscopy (¹H, ¹³C, ³¹P) be utilized to confirm the structure of this compound?

Answer:
Key NMR signatures include:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H1.25–1.35 (t, 3H)Ethyl CH3
¹H4.10–4.25 (q, 2H)Ethyl CH2
³¹P~0–1 ppmPhosphoryl P
¹³C120–125 (q, J = 280 Hz)CF3 group

Methodology:

  • ³¹P NMR: A singlet near 0 ppm confirms the absence of hydrolyzed phosphoryl impurities.
  • ¹H-¹³C HSQC: Correlates trifluoropropyl and ethyl ester protons with their respective carbons.
  • Coupling Patterns: Splitting in ¹H NMR (e.g., quartets for ethyl groups) validates ester connectivity .

Advanced: What contradictions might arise in interpreting mass spectrometry (HRMS) data for this compound, and how can they be resolved?

Answer:
Common Issues:

  • Isotopic Peaks: The CF3 group (m/z 69) and phosphorus (³¹P, 100% abundance) may complicate isotopic patterns.
  • Fragmentation: Loss of di(isopentyloxy)phosphate (Δm/z ~210) can mask the molecular ion peak.

Resolution Strategies:

  • High-Resolution MS: Use HRMS (e.g., TOF-MS) to distinguish between [M+H]+ (expected m/z ~460) and fragments.
  • Collision-Induced Dissociation (CID): Compare fragmentation pathways with synthetic standards to confirm backbone integrity .

Advanced: How does the steric bulk of di(isopentyloxy) groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The di(isopentyloxy) phosphoryl group introduces steric hindrance, which:

  • Slows SN2 Reactions: Bulky substituents impede backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMF).
  • Stabilizes Intermediates: The phosphoryl group stabilizes carbocation intermediates via electron-withdrawing effects.

Experimental Validation:

  • Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., azide vs. thiols) in DMF/water.
  • DFT Calculations: Model transition states to quantify steric effects .

Advanced: What environmental persistence or toxicity concerns are associated with this compound, given its fluorinated and phosphorylated structure?

Answer:

  • Fluorine Persistence: The CF3 group resists hydrolysis and biodegradation, potentially leading to bioaccumulation.
  • Phosphoryl Hydrolysis: In aquatic environments, hydrolysis may release toxic di(isopentyloxy)phosphoric acid (LD50 ~200 mg/kg in fish).

Mitigation Strategies:

  • Ecotoxicity Assays: Conduct OECD 301D (ready biodegradability) and 211 (daphnia magna toxicity) tests.
  • Structure Modifications: Replace isopentyloxy groups with biodegradable ethoxyethoxy chains .

Advanced: How can this compound be applied in lithium-ion battery electrolytes, and what performance advantages does it offer?

Answer:
As a fluorinated ester, it enhances electrolyte performance via:

  • Weak Solvation: Reduces Li+-solvent interaction, improving Li+ transference number (e.g., 0.6–0.7 vs. 0.3 for EC/DMC).
  • High Oxidation Stability: The CF3 group raises anodic stability to >5 V vs. Li/Li+.

Methodology:

  • Electrochemical Testing: Cyclic voltammetry (1–6 V, 0.1 mV/s) and galvanostatic cycling (C/3 rate) in Li||NMC cells.
  • Electrolyte Formulation: Combine with FEC (fluoroethylene carbonate) and LiDFOB for synergistic SEI formation .

Advanced: What strategies can address low yields in large-scale phosphorylation steps during synthesis?

Answer:
Root Causes:

  • Moisture sensitivity of phosphoryl chloride.
  • Incomplete mixing in biphasic reactions.

Solutions:

  • Microreactor Systems: Enhance mass transfer and temperature control for exothermic reactions.
  • In Situ Drying: Add molecular sieves (3Å) to reaction mixtures.
  • Alternative Reagents: Use H-phosphonates with iodine oxidation for milder conditions .

Advanced: How does the compound’s structure correlate with its potential as a prodrug in medicinal chemistry?

Answer:

  • Esterase Activation: The ethyl ester is hydrolyzed by esterases in vivo, releasing the active phosphorylated drug.
  • Lipophilicity: The di(isopentyloxy) groups enhance cell membrane permeability (LogP ~3.5).

Validation:

  • In Vitro Assays: Measure hydrolysis rates in human plasma (t1/2 ~2–4 hrs).
  • Pharmacokinetics: Compare AUC and Cmax in rodent models with/without esterase inhibitors .

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